(R)-3-(4-((Thiophen-3-ylmethyl)amino)piperidin-1-YL)butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(4-((Thiophen-3-ylmethyl)amino)piperidin-1-YL)butanenitrile is a complex organic compound that features a piperidine ring substituted with a thiophen-3-ylmethyl group and a butanenitrile chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-((Thiophen-3-ylmethyl)amino)piperidin-1-YL)butanenitrile typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Thiophen-3-ylmethyl Group: This step involves the alkylation of the piperidine ring with a thiophen-3-ylmethyl halide under basic conditions.
Addition of the Butanenitrile Chain: The final step involves the nucleophilic substitution of the piperidine nitrogen with a butanenitrile group, often using a nitrile-containing reagent under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-3-(4-((Thiophen-3-ylmethyl)amino)piperidin-1-YL)butanenitrile can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The piperidine nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary or secondary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
®-3-(4-((Thiophen-3-ylmethyl)amino)piperidin-1-YL)butanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ®-3-(4-((Thiophen-3-ylmethyl)amino)piperidin-1-YL)butanenitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The thiophen-3-ylmethyl group may facilitate binding to hydrophobic pockets, while the piperidine ring can interact with polar or charged residues. This compound may modulate the activity of its targets through allosteric or competitive inhibition, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(4-((Thiophen-3-ylmethyl)amino)piperidin-1-YL)butanenitrile: The enantiomer of the compound, which may have different biological activity.
Thiophen-3-ylmethylamine: A simpler analog lacking the piperidine and butanenitrile groups.
Piperidin-1-YL)butanenitrile: A related compound without the thiophen-3-ylmethyl substitution.
Uniqueness
®-3-(4-((Thiophen-3-ylmethyl)amino)piperidin-1-YL)butanenitrile is unique due to its combination of a thiophene ring, piperidine ring, and nitrile group, which confer specific chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H21N3S |
---|---|
Molecular Weight |
263.40 g/mol |
IUPAC Name |
(3R)-3-[4-(thiophen-3-ylmethylamino)piperidin-1-yl]butanenitrile |
InChI |
InChI=1S/C14H21N3S/c1-12(2-6-15)17-7-3-14(4-8-17)16-10-13-5-9-18-11-13/h5,9,11-12,14,16H,2-4,7-8,10H2,1H3/t12-/m1/s1 |
InChI Key |
AWNJMYCXMWXDEV-GFCCVEGCSA-N |
Isomeric SMILES |
C[C@H](CC#N)N1CCC(CC1)NCC2=CSC=C2 |
Canonical SMILES |
CC(CC#N)N1CCC(CC1)NCC2=CSC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.